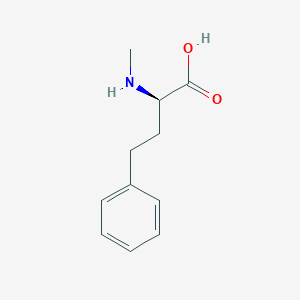

(R)-2-(Methylamino)-4-phenylbutanoic acid

Description

Significance of Chiral Amino Acids and Their Derivatives in Chemical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science and is particularly crucial in the field of medicinal chemistry. chemscene.comnih.gov Biological systems, such as the human body, are inherently chiral, composed of L-amino acids and D-sugars. chemscene.com This means that the interaction between a drug molecule and its biological target, like an enzyme or receptor, can be highly specific to its stereochemistry. nih.gov The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit profound differences in their pharmacological and toxicological profiles. google.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause harmful effects. nih.gov

The realization of these differences, highlighted by historical examples, led to a paradigm shift in drug development. Regulatory agencies now emphasize the need to study stereochemistry early in the drug discovery process. nih.gov Consequently, there is a significant focus on asymmetric synthesis, which aims to produce a single, desired enantiomer of a chiral compound. chemscene.com This approach helps to create more specific drugs with potentially higher efficacy and an improved safety profile. Non-proteinogenic amino acids, which are not among the 20 common protein-building amino acids, and their derivatives are of particular interest as they offer novel structures for designing new therapeutic agents. googleapis.com

Structural Classification and Nomenclature of (R)-2-(Methylamino)-4-phenylbutanoic acid

This compound is a specific chiral amino acid derivative. Its structure and name can be systematically deconstructed to understand its classification.

Structural Classification : It is classified as a non-proteinogenic, N-methylated alpha-amino acid. The "alpha" signifies that the amino group is attached to the carbon atom (C2) adjacent to the carboxyl group. The "N-methylated" indicates that a methyl group has replaced one of the hydrogens on the amino nitrogen. The presence of a phenyl group attached to a butanoic acid chain makes it an aromatic amino acid derivative.

Nomenclature (IUPAC) : The name this compound is assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

Butanoic acid : This is the parent structure, indicating a four-carbon carboxylic acid.

4-phenyl : A phenyl group is attached to the fourth carbon (C4) of the butanoic acid chain.

2-(Methylamino) : A methylamino group (-NHCH₃) is located on the second carbon (C2).

(R)- : This is the Cahn-Ingold-Prelog (CIP) stereochemical descriptor. It specifies the absolute configuration at the chiral center, which is the second carbon atom (C2), where the amino group, a hydrogen atom, the carboxyl group, and the phenylethyl side chain are attached.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 88930-12-5 chemscene.com |

| Molecular Formula | C₁₁H₁₅NO₂ chemscene.com |

| Molecular Weight | 193.24 g/mol chemscene.com |

| Synonym | Benzenebutanoic acid, α-(methylamino)-, (R)- |

Overview of Research Trajectories for Phenylbutanoic Acid Scaffolds

The phenylbutanoic acid scaffold, particularly 4-phenylbutyric acid (4-PBA), serves as the foundational structure for this compound and has been the subject of extensive research. nih.gov 4-PBA is recognized for its multifaceted biological activities, which has spurred investigations into its derivatives for various therapeutic applications. nih.govnih.gov

Key research areas for the phenylbutanoic acid scaffold include:

Histone Deacetylase (HDAC) Inhibition : 4-PBA is a known inhibitor of histone deacetylases, enzymes that play a crucial role in regulating gene expression. nih.govnih.gov By inhibiting HDACs, 4-PBA can influence cellular processes like proliferation, differentiation, and apoptosis, which has made it a compound of interest in cancer research. nih.gov

Chemical Chaperone Activity : 4-PBA can act as a chemical chaperone, helping to rescue misfolded proteins and alleviate stress on the endoplasmic reticulum (ER). nih.gov This mechanism is being explored for its potential in treating a range of diseases associated with protein misfolding, including certain genetic metabolic syndromes. nih.gov

Ammonia Scavenging : 4-PBA provides an alternative pathway for waste nitrogen excretion and is used in the treatment of urea (B33335) cycle disorders. nih.gov

The development of derivatives from the phenylbutanoic acid scaffold aims to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com Modifications to the core structure, such as the introduction of chiral centers and functional groups as seen in this compound, represent a rational approach to creating novel molecules with potentially unique biological activities, distinct from the parent compound. researchgate.nethumanjournals.com Research into such derivatives explores how these structural changes can modulate interactions with biological targets and open new avenues for drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2R)-2-(methylamino)-4-phenylbutanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-12-10(11(13)14)8-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

NVXKJPGRZSDYPK-SNVBAGLBSA-N |

Isomeric SMILES |

CN[C@H](CCC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CNC(CCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Technologies in the Research of R 2 Methylamino 4 Phenylbutanoic Acid

Enantiomeric Excess Determination and Control in Synthetic Pathways

The validation of stereochemical purity is fundamental in the synthesis of enantiopure compounds. nih.govnih.gov The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is a routine requirement. A variety of analytical techniques are employed for this purpose, ranging from established chromatographic methods to innovative sensor technologies. nih.gov

Common methods for determining enantiopurity include nuclear magnetic resonance (NMR) spectroscopy, capillary electrophoresis (CE), and particularly chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govvt.edu These chromatographic techniques typically rely on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification. vt.edu

More recently, novel approaches have been developed for the rapid determination of enantiomeric excess. One such technology utilizes nanopipettes with an aprotic organic electrolyte to detect changes in ion-current rectification. nih.gov This method is based on the principle that enantiomers can exhibit preferential adsorption to the quartz surface of the nanopipette, resulting in distinct current-voltage responses that correlate with the enantiomeric excess of the sample. nih.govnih.gov This technique offers the advantages of speed, requiring only minute sample volumes and simple instrumentation. nih.gov

Control of stereochemistry in a synthetic pathway is achieved through asymmetric synthesis or resolution. In asymmetric synthesis, one or more new elements of chirality are introduced into a substrate molecule in a way that favors the formation of one stereoisomer over others. One common strategy involves the use of a chiral auxiliary, which is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, in the synthesis of related β-hydroxy acids, N-acetylated oxazolidinones have been used as chiral auxiliaries in Evans aldol (B89426) additions. nih.gov While the initial reaction may produce a mixture of diastereomers, these can often be readily separated by standard techniques like silica (B1680970) gel column chromatography. nih.gov Subsequent removal of the chiral auxiliary yields the desired, optically pure product. nih.gov

Table 1: Analytical Techniques for Enantiomeric Excess Determination

| Technique | Principle | Common Application | Reference(s) |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Widely used for the separation and quantification of enantiomers of various pharmaceuticals. | nih.govvt.edunih.gov |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase within a capillary column. | Analysis of volatile and thermally stable chiral compounds. | nih.gov |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often with a chiral selector added to the buffer. | Separation of chiral drugs, including weak acids and bases. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Structural elucidation and purity determination. | nih.govnih.gov |

| Nanopore Ion-Current Rectification (ICR) | Enantiomerically preferential adsorption on a nanopipette surface causes measurable changes in ion current. | Rapid e.e. determination for various chiral amines and drug compounds. | nih.govnih.gov |

Advanced Chiral Separation and Resolution Techniques

The separation of enantiomers, or chiral resolution, is a critical step in both the analysis and production of single-enantiomer compounds. While classical resolution involves the formation and separation of diastereomeric salts, modern chromatographic and electrophoretic methods offer more advanced and efficient solutions. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for chiral separation. vt.edunih.gov

Several classes of CSPs have proven effective for resolving a wide range of chiral molecules:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose (3,5-dimethylphenyl-carbamate), are among the most versatile and successful CSPs. nih.gov They can be used in normal-phase, reversed-phase, and supercritical fluid chromatography (SFC) modes and show broad enantiorecognition capabilities. nih.govresearchgate.net

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can include guest molecules in their chiral cavity. nih.gov By modifying the cyclodextrin (B1172386) structure, CSPs with enhanced chiral recognition abilities can be created. nih.gov

Pirkle-type CSPs: These are based on small chiral molecules, such as amino acid derivatives, that are covalently bonded to a silica support. They operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. nih.gov Using supercritical carbon dioxide as the main mobile phase component, SFC often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption. Polysaccharide-based CSPs are highly effective in SFC for resolving various compounds. nih.gov

Capillary electrophoresis (CE) is another powerful technique, particularly when chiral selectors, such as cyclodextrins, are added to the running buffer. nih.gov This method is known for its high efficiency and minimal sample consumption.

A specific example of preparative chiral resolution is the separation of the enantiomers of (±)-4-nitropropranolol and (±)-7-nitropropranolol. nih.gov This was achieved using a polysaccharide-based Kromasil 5-Amycoat column with a mobile phase consisting of n-hexane, isopropanol (B130326), and a small amount of diethylamine, demonstrating the effectiveness of this CSP type for resolving complex chiral molecules. nih.gov

Table 2: Advanced Chiral Separation Technologies

| Technology | Chiral Selector/Stationary Phase | Principle | Reference(s) |

|---|---|---|---|

| Chiral HPLC | Polysaccharide derivatives (e.g., Amycoat, Chiralcel OD-RH), Pirkle-type phases | Enantiomers exhibit different affinities for the CSP, leading to separation. | nih.govnih.govresearchgate.net |

| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based CSPs, Pirkle-type CSPs | Uses a supercritical fluid mobile phase for faster, more efficient separation on a CSP. | nih.gov |

| Capillary Electrophoresis (CE) | Cyclodextrins (added to buffer) | Enantiomers form transient diastereomeric complexes with the chiral selector, altering their electrophoretic mobility. | nih.gov |

Investigation of Stereoisomer-Specific Molecular Interactions (excluding biological activity)

Understanding the non-biological molecular interactions that differentiate stereoisomers is key to developing effective chiral separation and analysis methods. The fundamental principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which possess different energies and stabilities. nih.gov

In chiral chromatography, the separation of enantiomers on a CSP is a direct result of these stereoisomer-specific interactions. The different adsorption, distribution, and affinity of each enantiomer for the chiral stationary phase cause one to be retained longer than the other, enabling their separation. nih.gov These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance, which collectively create the necessary energy difference for recognition.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for investigating these interactions, particularly through the use of chiral derivatizing agents. Mosher's method is a classic and reliable technique for determining the absolute configuration of chiral secondary alcohols. nih.gov It involves reacting the chiral alcohol with a chiral agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form diastereomeric esters. The different spatial arrangement of the phenyl and trifluoromethyl groups in these diastereomers relative to the rest of the molecule leads to distinct and predictable differences in the NMR chemical shifts of nearby protons, allowing for the unambiguous assignment of the absolute configuration. nih.gov This difference in chemical shifts is a direct consequence of stereoisomer-specific, through-space magnetic anisotropy effects.

Novel detection methods also exploit stereoisomer-specific physical interactions. As mentioned previously, nanopore-based sensors can distinguish between enantiomers based on their preferential adsorption onto a quartz surface. nih.gov This difference in physical interaction (adsorption affinity) between each stereoisomer and the achiral surface within the confined space of the nanopipette is sufficient to generate a distinguishable electrical signal, highlighting a purely physical basis for chiral discrimination. nih.govnih.gov

Diastereoselective Synthesis of Related Phenylbutanoic Acid Derivatives

Diastereoselective synthesis is a powerful strategy for controlling stereochemistry, particularly for molecules with multiple chiral centers. This approach aims to create a new stereocenter under the influence of an existing one, leading to the preferential formation of one diastereomer over another. This is often more practical than enantioselective synthesis followed by resolution.

A relevant example is the synthesis of (3S)-hydroxy-5-phenylpentanoic acid, a structural relative of the target compound. nih.gov In one reported synthesis, an Evans aldol addition was employed. The reaction involved the enolate of (R)-acetyloxazolidinone (a chiral auxiliary) adding to 3-phenylpropanal. nih.gov This reaction produces two diastereomeric β-hydroxy imides. Although the diastereoselectivity of this particular aldol addition can be poor, the key to the strategy is that the resulting diastereomers are not enantiomers and thus have different physical properties. nih.gov This difference allows them to be cleanly separated using standard laboratory techniques like silica gel column chromatography. nih.gov

Once the desired diastereomer, in this case, the (3′R,4S)-imide, is isolated in pure form, the chiral auxiliary is cleaved. For example, hydrolysis with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) removes the oxazolidinone auxiliary to yield the final, optically pure (S)-3-hydroxy-5-phenylpentanoic acid. nih.gov This "chiral auxiliary-based" diastereoselective approach is a cornerstone of modern asymmetric synthesis, providing a reliable pathway to enantiomerically pure compounds.

Derivatives and Structural Analogs of R 2 Methylamino 4 Phenylbutanoic Acid

Synthesis and Research on Phenyl Ring Substituted Phenylbutanoic Acids

Substitution on the phenyl ring of phenylbutanoic acid derivatives has been a key strategy to modulate their biological and chemical properties. By introducing various functional groups, researchers can fine-tune electronic and steric characteristics.

The introduction of halogen atoms, such as fluorine and chlorine, onto the phenyl ring can significantly alter a molecule's properties, including its binding affinity for biological targets. Research into halogenated analogs has yielded derivatives with distinct pharmacological profiles. For instance, the synthesis of 2-fluoro-substituted analogs of related phenylpropyl compounds has been accomplished, demonstrating that chirality and the position of the halogen have a critical impact on transporter binding affinity. nih.gov

In one study, the (S)-enantiomer of a 2-fluoro-substituted analog, (S)-10, displayed the highest binding affinity for the dopamine (B1211576) transporter (DAT) with a Kᵢ value of 2.7 nM and showed significant selectivity over the serotonin (B10506) transporter (SERT). nih.gov Conversely, its (R)-enantiomer, (R)-10, had considerably lower affinity for DAT. nih.gov This highlights the profound enantioselectivity introduced by the fluorine substitution. nih.gov Crystal structure analysis of related compounds, such as 1'-(4-chlorophenyl)-1'-deoxy-β-D-ribofuranose, provides insights into the solid-state conformations and intermolecular interactions governed by halogen substituents. nih.gov

Table 1: Research Findings on Halogenated Phenyl-Substituted Analogs

| Derivative Type | Specific Compound Example | Key Research Finding | Citation |

| Fluoro-substituted | (S)-2-Fluoro-3-phenylpropyl analog | High binding affinity and selectivity for the dopamine transporter (DAT). | nih.gov |

| Fluoro-substituted | (R)-2-Fluoro-3-phenylpropyl analog | Significantly lower DAT binding affinity compared to the (S)-enantiomer. | nih.gov |

| Chloro-substituted | 1'-(4-chlorophenyl)-1'-deoxy-β-D-ribofuranose | Crystal structure reveals influence of chlorine on molecular packing. | nih.gov |

The synthesis of various alkyl-substituted phenylbutanoic acids, such as 2-ethyl-4-phenylbutanoic acid and its (2S)-enantiomer, has also been documented. biosynth.comnih.gov These compounds serve as building blocks and reference standards in pharmaceutical and chemical research. biosynth.com

Table 2: Examples of Alkyl and Alkoxy Substituted Phenylbutanoic Acids

| Compound Name | Substitution Type | Context of Research | Citation |

| 2-Methyl-3-methoxy-4-phenylbutanoic acid (MMPB) | Methyl, Methoxy | Oxidation product for microcystin (B8822318) analysis; kinetic studies. | nih.govresearchgate.netnih.gov |

| (2S)-2-Ethyl-4-phenylbutanoic acid | Ethyl | Chiral intermediate and reference compound. | biosynth.comnih.gov |

| 2-Ethyl-2-phenylbutanoic acid | Ethyl | Chemical synthesis and reference standard. | sigmaaldrich.combldpharm.com |

Amino Group Modified Analogs, e.g., Acetamido and Protected Derivatives

Modification of the amino group is a common strategy in peptide and amino acid chemistry to facilitate synthesis or to create analogs with different properties. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is standard practice. The synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, a protected positional isomer, is achieved through the Arndt-Eistert homologation of Boc-L-phenylalanine. orgsyn.org This multi-step process involves converting the protected amino acid into a diazo ketone, followed by a rearrangement to furnish the desired β-amino acid. orgsyn.org

Acetamido derivatives, formed by the acylation of the amino group, represent another class of analogs. The synthesis of amide derivatives is generally straightforward, often involving the reaction of an amine with an acid chloride or anhydride. researchgate.netsphinxsai.com These modifications can alter the hydrogen bonding capacity and polarity of the amino acid.

Carboxyl Group Functionalized Derivatives

The carboxyl group of (R)-2-(Methylamino)-4-phenylbutanoic acid can be converted into various functional groups, most commonly esters and amides, to create new derivatives. researchgate.net Esterification can be achieved through various methods, including reactions with alcohols under acidic conditions or via transesterification catalyzed by reagents like scandium triflate (Sc(OTf)₃). organic-chemistry.org Ethyl (R)-2-hydroxy-4-phenylbutanoate, a related chiral intermediate, is synthesized via methods like the asymmetric reduction of the corresponding keto ester. researchgate.net

Amide bond formation is also a critical transformation. researchgate.netsphinxsai.com Studies on the coupling of related α-hydroxy-β-amino acids have shown that the choice of activating agent is crucial to avoid side reactions, such as the formation of homobislactones. nih.gov The synthesis of amide derivatives often involves reacting the carboxylic acid with an amine in the presence of a coupling agent. researchgate.net

Table 3: Synthesis of Carboxyl Group Derivatives

| Derivative Type | Synthetic Method | Key Consideration | Citation |

| Esters | Transesterification with alcohol | Can be catalyzed by Lewis acids like Sc(OTf)₃. | organic-chemistry.org |

| Esters | Asymmetric reduction of keto ester | Produces chiral hydroxy esters like (R)-HPBE. | researchgate.net |

| Amides | Coupling with amines | Requires activation of the carboxyl group; choice of reagent is key. | researchgate.netnih.gov |

Positional Isomers of N-Methylated Phenylbutanoic Acids

Positional isomers, where the methylamino group is located at a different position on the butanoic acid chain, have also been subjects of scientific inquiry. One such isomer is 3-(Methylamino)-4-phenylbutanoic acid. This compound and its hydrochloride salt are studied for their own potential biological activities and serve as important comparative molecules in structure-activity relationship studies. The synthesis of related β-amino acids, such as (R)-3-Amino-4-phenylbutanoic acid and its (S)-enantiomer with a Boc-protecting group, has been well-described, typically involving homologation from the corresponding α-amino acid precursor. orgsyn.orgsigmaaldrich.com

Related Chiral Amino Acid Scaffolds as Research Targets

This compound belongs to the broader class of non-proteinogenic amino acids (NPAAs), which are not encoded in the genetic code but are vital in chemical and pharmaceutical research. nih.govresearchgate.net These "unnatural" or "tailor-made" amino acids are indispensable tools in modern drug discovery, serving as chiral building blocks and molecular scaffolds to create complex molecules and combinatorial libraries. researchgate.netnih.gov The incorporation of NPAAs can improve the stability, potency, and bioavailability of peptide-based therapeutics. nih.gov

The asymmetric synthesis of these chiral scaffolds is a major focus of organic chemistry. nih.gov Methods like asymmetric phase-transfer catalysis using chiral catalysts derived from Cinchona alkaloids have been successfully employed to produce enantiomerically pure unnatural phenylalanine derivatives. nih.govmdpi.com The development of new catalytic systems, such as those using chiral phosphoric acids, continues to expand the toolkit for accessing these valuable compounds. nih.govrsc.org The inherent chirality of these scaffolds is often critical for their biological function, as different enantiomers can exhibit vastly different activities. nih.govacs.org

Advanced Spectroscopic Characterization in Research of R 2 Methylamino 4 Phenylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of (R)-2-(Methylamino)-4-phenylbutanoic acid, offering a window into the connectivity and spatial arrangement of its atoms.

Elucidation of Molecular Structure and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the molecular structure. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum allow for the assignment of each proton to its specific position within the molecule. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.1-7.3 ppm, while the aliphatic protons of the butyl chain and the methyl group on the nitrogen atom exhibit characteristic signals at higher fields.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H | 7.1 - 7.3 | Multiplet | |

| CH (α-carbon) | 3.5 - 3.7 | Triplet | |

| CH₂ (β-carbon) | 1.9 - 2.1 | Multiplet | |

| CH₂ (γ-carbon) | 2.6 - 2.8 | Multiplet | |

| N-CH₃ | 2.4 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 175 - 180 |

| Aromatic C (quaternary) | 140 - 142 |

| Aromatic CH | 128 - 130 |

| CH (α-carbon) | 60 - 65 |

| N-CH₃ | 30 - 35 |

| CH₂ (γ-carbon) | 33 - 38 |

Application of Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To further refine the structural assignment and understand the conformational dynamics, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. A COSY spectrum reveals proton-proton coupling networks, definitively connecting adjacent protons in the butyl chain. An HSQC spectrum correlates each proton with its directly attached carbon atom, providing unambiguous assignments for both ¹H and ¹³C signals.

Variable Temperature (VT) NMR can be utilized to study conformational changes or restricted bond rotations within the molecule. By acquiring spectra at different temperatures, researchers can observe changes in chemical shifts or the coalescence of signals, providing insights into the energy barriers of these dynamic processes.

Stereochemical Assignment through Chiral Shift Reagents or Anisotropic Effects

Determining the absolute stereochemistry at the chiral center (the α-carbon) is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, offers powerful methods for this assignment. The use of chiral shift reagents, often lanthanide complexes, can induce chemical shift differences between the enantiomers of a racemic mixture or between diastereomers. acs.orgoup.comtcichemicals.comoup.com These reagents form transient diastereomeric complexes with the amino acid, leading to separate NMR signals for the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration. acs.orgoup.comresearchgate.net The choice of the appropriate chiral shift reagent and experimental conditions, such as pH and solvent, is critical for successful resolution. oup.comtcichemicals.com

Another approach involves the use of chiral derivatizing agents (CDAs). These agents react with the amino acid to form diastereomers, which inherently have different NMR spectra, allowing for their distinction and quantification. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a complementary technique to NMR, providing precise information about the molecular weight and elemental composition of this compound.

Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule, allowing for the accurate determination of its molecular weight. The molecular ion peak [M]+ or protonated molecule [M+H]+ in the mass spectrum confirms the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the carbon-carbon bonds along the aliphatic chain. libretexts.org For this compound, characteristic fragments would likely arise from the loss of the COOH group, the cleavage of the bond between the β and γ carbons, and the cleavage adjacent to the nitrogen atom. libretexts.orgnih.gov The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z | Description |

|---|---|---|

| [M+H]⁺ | 194.1176 | Protonated molecule |

| [M-COOH]⁺ | 148.1121 | Loss of the carboxylic acid group |

| [C₇H₇]⁺ | 91.0543 | Tropylium ion (from the phenylpropyl side chain) |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. nih.gov By comparing the experimentally measured exact mass with the theoretical mass calculated for possible elemental formulas, the correct molecular formula can be confidently established, distinguishing it from other compounds with the same nominal mass. This is a critical step in the definitive identification of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them, providing a molecular "fingerprint". icm.edu.plnih.gov

The analysis of IR and Raman spectra allows for the precise identification of the functional groups present in this compound. Each functional group—the carboxylic acid, the secondary amine, and the phenyl ring—exhibits characteristic vibrational frequencies. nih.gov In modern research, these experimental findings are often corroborated by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies for a given molecular structure. icm.edu.plresearchgate.netnih.gov The comparison between experimental and calculated spectra provides a high degree of confidence in the assignment of vibrational modes. icm.edu.plresearchgate.net

The key functional groups within this compound produce distinct signals. The carboxylic acid group is identifiable by a very broad O-H stretching vibration in the IR spectrum and a sharp, intense C=O (carbonyl) stretching peak. nih.gov The secondary amine gives rise to N-H stretching and bending vibrations. nih.gov The phenyl group is characterized by aromatic C-H stretching vibrations and C=C ring stretching modes.

Below is a table of representative vibrational frequencies for the primary functional groups found in the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | IR |

| C=O stretch | 1720 - 1700 | IR, Raman | |

| C-O stretch | 1320 - 1210 | IR | |

| Secondary Amine | N-H stretch | 3500 - 3300 (medium) | IR |

| N-H bend | 1650 - 1550 | IR | |

| Phenyl Group | Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman | |

| Alkyl Chain | C-H stretch | 2960 - 2850 | IR, Raman |

This table presents typical frequency ranges for the indicated functional groups and is for illustrative purposes. The precise wavenumbers for this compound would be influenced by its specific molecular environment and conformation.

Beyond identifying functional groups, vibrational spectroscopy is sensitive to the molecule's conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds. nih.gov this compound possesses significant conformational flexibility around its C-C single bonds. Different stable conformers can coexist, and each will have a unique set of vibrational frequencies. nih.gov

For instance, the vibrational modes of the carboxylic acid and methylamino groups can be influenced by intramolecular hydrogen bonding, which would lead to noticeable shifts in the O-H, N-H, and C=O stretching frequencies. Computational modeling is often employed to predict the vibrational spectra of various low-energy conformers. nih.gov By comparing the experimentally obtained IR and Raman spectra with the calculated spectra for each potential conformer, researchers can deduce the predominant conformation of the molecule in a given state (e.g., in solution or in a crystal). icm.edu.pl

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration of a chiral center is a critical task in stereochemistry. For this compound, this means unequivocally confirming the 'R' assignment at the C2 chiral center. Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. umich.edunih.gov An achiral molecule will not produce an ECD signal, while enantiomers will produce mirror-image spectra. researchgate.net

The modern approach to determining absolute configuration involves a combination of experimental ECD measurement and theoretical calculation. nih.gov The process typically involves these steps:

Conformational Search: A computational search for all stable low-energy conformers of the molecule is performed.

ECD Calculation: For each stable conformer, the theoretical ECD spectrum is calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical ECD spectrum for the (R)-enantiomer. nih.gov

Comparison: This final calculated spectrum for the (R)-configuration is compared to the experimentally measured ECD spectrum of the sample.

A strong agreement between the signs and shapes of the Cotton effects in the experimental and calculated (R)-spectra provides powerful evidence for the assignment of the (R)-absolute configuration to the synthesized or isolated compound. umich.edunih.gov This combined experimental and computational strategy has become a reliable and widely used method for the unambiguous determination of the absolute stereochemistry of chiral molecules. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of R 2 Methylamino 4 Phenylbutanoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For a molecule like (R)-2-(Methylamino)-4-phenylbutanoic acid, DFT calculations can provide significant insights into its structure, reactivity, and electronic characteristics.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Key to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

Prediction of Chemical Reactivity and Stability Descriptors (e.g., Chemical Potential, Hardness, Softness)

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the electronegativity of the molecule.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft."

Chemical Softness (S): Softness is the reciprocal of hardness and indicates how easily the electron cloud of a molecule can be polarized. Soft molecules are typically more reactive.

The following table provides hypothetical, illustrative values for these descriptors for this compound, based on general principles for similar organic molecules.

| Descriptor | Formula | Hypothetical Value | Implication |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Gap | ELUMO - EHOMO | - | High value suggests stability |

| Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | - | Tendency to exchange electrons |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | - | Resistance to electronic change |

| Chemical Softness | S = 1 / (2η) | - | Ease of electronic change |

Note: Specific values are not provided as they are not available in the searched literature.

Conformational Analysis and Potential Energy Surface Exploration

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional structures, or conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is achieved by exploring the molecule's potential energy surface.

Quantum Chemical Calculations of Spectroscopic Parameters for Experimental Correlation

Quantum chemical calculations are invaluable for interpreting experimental spectroscopic data. By calculating theoretical spectra, researchers can assign experimental peaks to specific molecular vibrations, electronic transitions, or nuclear magnetic resonances.

For this compound, DFT calculations could predict its infrared (IR) and Raman spectra. The calculated vibrational frequencies would correspond to specific bond stretches, bends, and torsions within the molecule, such as the C=O stretch of the carboxylic acid, the N-H bend of the amine, and various vibrations of the phenyl ring. Comparing the calculated spectrum to an experimental one can confirm the molecular structure and provide a detailed understanding of its vibrational modes.

Intermolecular Interactions and Complexation Studies (general chemical interactions)

The functional groups of this compound—the carboxylic acid and the secondary amine—are capable of forming strong intermolecular interactions, particularly hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the C=O oxygen). The secondary amine can act as a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair).

These interactions are fundamental to the molecule's physical properties, such as its melting point and solubility, and how it self-assembles in the solid state or in solution. Computational studies can model these interactions by calculating the geometry and energy of dimers or larger clusters of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) is one method that can be used to analyze the electron density to characterize and quantify the strength of these non-covalent interactions. Additionally, the phenyl ring can participate in π-π stacking interactions, further stabilizing intermolecular complexes.

Applications of R 2 Methylamino 4 Phenylbutanoic Acid As a Chiral Building Block in Organic Synthesis

Utilization in the Asymmetric Synthesis of Complex Chiral Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their stereochemistry to the final product. Amino acids and their derivatives are a prominent class of chiral building blocks due to their natural abundance and versatile chemical handles. nih.govacs.orgresearchgate.net In principle, (R)-2-(Methylamino)-4-phenylbutanoic acid could serve as such a building block. Its defined stereocenter could be used to induce chirality in subsequent reactions, and the amine and carboxylic acid groups offer sites for further chemical modification.

Despite its potential, a thorough search of chemical databases and literature does not yield specific examples of this compound being used as a chiral building block in the asymmetric synthesis of complex molecules. While the synthesis of related N-protected and N-alkylated amino acids is well-established, the direct application of this specific compound in multi-step total synthesis is not prominently reported. tandfonline.comnih.gov

Role in the Construction of Peptide Mimetics and Conformationally Restricted Peptides

Peptide mimetics, or peptidomimetics, are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. nih.gov Conformationally restricted peptides are a subset of peptidomimetics where the flexibility of the peptide backbone is reduced, often leading to increased receptor affinity and selectivity. nih.govnih.gov N-methylation of amino acids, such as in this compound, is a known strategy to introduce conformational constraints and increase resistance to enzymatic degradation. nih.gov

The incorporation of N-methylated amino acids can disrupt the hydrogen-bonding network in peptide secondary structures, leading to altered conformations. nih.gov This property is valuable in the design of peptidomimetics. However, specific studies detailing the synthesis and incorporation of this compound into peptide mimetics or conformationally restricted peptides are not readily found in the scientific literature. While the synthesis of peptides containing N-methylamino acids is a known field of study, the use of this particular building block is not explicitly detailed. nih.govcdnsciencepub.com

Precursor in the Synthesis of Chiral Ligands for Catalysis

Chiral ligands are essential components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Amino acid derivatives are frequently used as precursors for the synthesis of chiral ligands due to their inherent chirality and functional groups that can be readily modified to create effective ligand structures.

The structure of this compound, with its chiral center and bidentate chelation potential through the amine and carboxylate groups, suggests it could be a precursor for chiral ligands. However, a review of the literature on chiral ligand synthesis for catalysis did not provide specific instances of this compound being used for this purpose. The development of chiral ligands is a vast field, but the application of this specific compound appears to be undocumented in prominent studies.

Scaffold for the Development of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. Amino acids can serve as versatile starting materials or scaffolds for the synthesis of these heterocyclic systems, with their functional groups and stereochemistry guiding the formation of the ring structures.

The functional groups of this compound could, in theory, be utilized in cyclization reactions to form various nitrogen-containing heterocyclic systems. For example, intramolecular reactions could potentially lead to the formation of lactams or other ring structures. Nevertheless, a specific search for the use of this compound as a scaffold in the development of nitrogen-containing heterocycles did not yield any published research findings. While the synthesis of heterocycles from amino acid precursors is a common strategy, the application of this particular compound is not described.

Future Directions in Research on R 2 Methylamino 4 Phenylbutanoic Acid

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of enantiomerically pure N-methylated amino acids presents considerable challenges, including the need for regioselective mono-N-methylation and the prevention of racemization. researchgate.net Future research will be crucial in developing synthetic strategies for (R)-2-(Methylamino)-4-phenylbutanoic acid that are not only efficient but also align with the principles of green chemistry.

A significant area of opportunity lies in the advancement of chemoenzymatic and biocatalytic methods. These approaches offer high stereoselectivity and milder reaction conditions compared to traditional chemical syntheses. nih.govnyu.edu The discovery and engineering of novel enzymes, such as N-methyl amino acid dehydrogenases or ketimine reductases, could enable the direct asymmetric synthesis of this compound from simple precursors. nih.govnih.gov For instance, the reductive amination of a corresponding α-keto acid with methylamine (B109427), catalyzed by a stereoselective enzyme, would be a highly atom-economical route. nih.gov

Furthermore, the development of one-pot biocatalytic cascades, which combine multiple enzymatic steps in a single reactor, could streamline the synthesis and reduce waste. nih.gov For example, a cascade could be designed to convert a simple starting material into the target compound without the need for isolating intermediates.

Below is a table summarizing potential catalytic systems for future exploration in the synthesis of this compound.

| Catalyst Type | Potential Reaction | Advantages |

| Engineered N-methyl-amino acid dehydrogenase | Reductive amination of 2-oxo-4-phenylbutanoic acid with methylamine | High stereoselectivity, mild reaction conditions. |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Asymmetric reduction of the corresponding imine | Broad substrate scope, high enantiomeric excess. |

| Transition Metal Catalysts with Chiral Ligands | Asymmetric hydrogenation of an enamine precursor | High turnover numbers, potential for scalability. |

| Organocatalysts (e.g., chiral phosphoric acids) | Stereoselective N-methylation of the parent amino acid | Metal-free, tunable catalyst structures. |

Exploration of Undiscovered Structural Analogs with Tunable Stereochemistry

The synthesis and evaluation of structural analogs of this compound are essential for establishing structure-activity relationships (SAR) and optimizing its potential therapeutic properties. Future research should focus on creating a library of analogs with systematic modifications to the core structure.

One promising avenue is the introduction of fluorine atoms or fluoroalkyl groups into the phenyl ring or the alkyl chain. nih.gov Such modifications can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Another area of exploration is the variation of the substituent on the nitrogen atom, moving beyond a methyl group to larger alkyl or functionalized groups to probe the steric and electronic requirements of its biological target.

The ability to control the stereochemistry at multiple chiral centers will also be a critical aspect of this research. The development of stereoselective synthetic methods that allow access to all possible diastereomers of a given analog will be necessary for a thorough understanding of its biological activity. organic-chemistry.org

The following table presents a selection of potential structural analogs of this compound for future investigation.

| Analog Structure | Rationale for Synthesis |

| (R)-2-(Methylamino)-4-(4-fluorophenyl)butanoic acid | Investigate the effect of phenyl ring fluorination on biological activity. |

| (R)-2-(Ethylamino)-4-phenylbutanoic acid | Explore the impact of a larger N-alkyl substituent. |

| (2R, 3S)-2-(Methylamino)-3-hydroxy-4-phenylbutanoic acid | Introduce a hydroxyl group to alter polarity and hydrogen bonding capacity. |

| (R)-2-(Methylamino)-4-phenylpentanoic acid | Extend the alkyl chain to probe the binding pocket of a potential target. |

Integration of Advanced Computational Methods for Predictive Synthesis and Characterization

Advanced computational methods are poised to revolutionize the discovery and development of new molecules. arxiv.orgnih.govresearchgate.net In the context of this compound, these tools can be leveraged to accelerate research in several key areas.

Predictive models based on machine learning and artificial intelligence can be developed to forecast the stereoselectivity of synthetic reactions. arxiv.orgnih.govresearchgate.net By training these models on existing reaction data, researchers can screen for optimal catalysts and reaction conditions in silico, thereby reducing the need for extensive experimental trial-and-error. arxiv.orgnih.govresearchgate.net This approach can significantly shorten the development timeline for efficient synthetic routes to this compound and its analogs.

Computational tools can also be employed for the de novo design of novel structural analogs with desired properties. plos.org By combining quantum mechanical calculations with molecular modeling, it is possible to predict the binding affinity of a molecule to a specific biological target and to optimize its structure for improved activity and selectivity. Furthermore, in silico methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com

The table below outlines some of the advanced computational methods and their potential applications in the study of this compound.

| Computational Method | Application | Potential Impact |

| Machine Learning (e.g., Random Forest, Neural Networks) | Prediction of enantioselectivity in asymmetric synthesis. | Accelerated development of efficient synthetic routes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-substrate interactions in biocatalytic synthesis. | Design of more efficient and selective biocatalysts. |

| Molecular Docking and Dynamics Simulations | Prediction of binding modes and affinities to biological targets. | Rational design of potent and selective structural analogs. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Identification of key structural features for desired therapeutic effects. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.